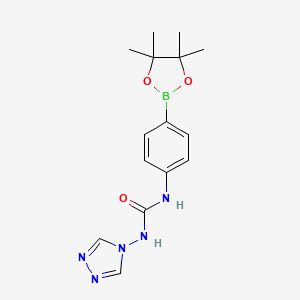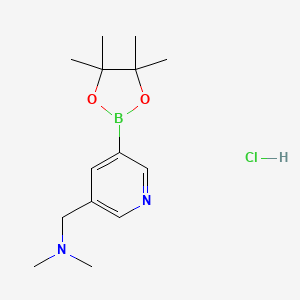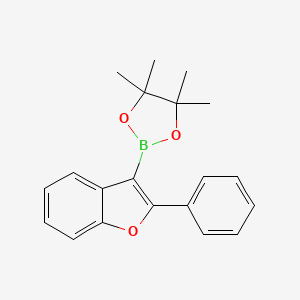
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FO and a molecular weight of 223.07 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a methyl group attached to a phenyl ring, along with a hydroxyl group attached to the ethane backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of a compound containing a phenyl ring with appropriate substituents (such as 3-fluoro-4-methylphenyl) with a dichloromethyl reagent. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions ranging from 100°C to 250°C, with a preferred range of 120°C to 160°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products. The use of phase transfer catalysts and polar solvents can enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the halogen atoms contribute to the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2,2-Dichloro-1-(2-fluoro-3-methylphenyl)ethanol: Similar in structure but with different positional isomers of the fluorine and methyl groups.
2,2-Dichloro-1-(3-fluoro-2-methylphenyl)ethanol: Another positional isomer with distinct chemical properties.
Uniqueness
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol is unique due to its specific arrangement of substituents on the phenyl ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.
属性
分子式 |
C9H9Cl2FO |
|---|---|
分子量 |
223.07 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO/c1-5-2-3-6(4-7(5)12)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChI 键 |
HTCXYUCWXRFNOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C(Cl)Cl)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


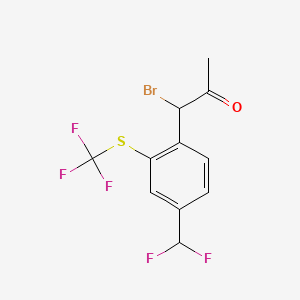
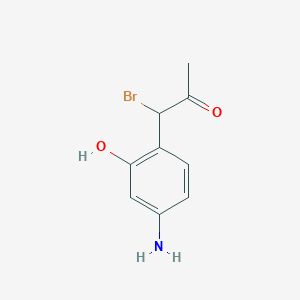

![5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14040651.png)
![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
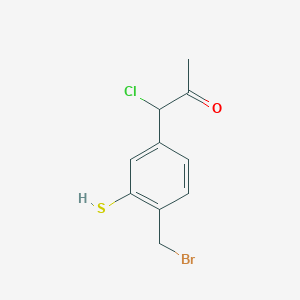
![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)

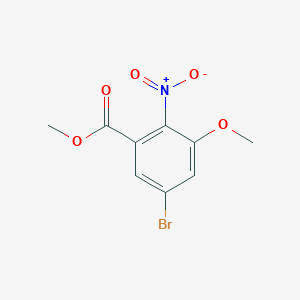
![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)
